1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine
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Description
“1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine” is a chemical compound with the molecular formula C23H23ClN2O2S . It is synthesized by the nucleophilic substitution of 1-benzhydrylpiperazine with 4-chloro-phenyl-sulfonyl chloride .
Synthesis Analysis
The synthesis of “1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine” involves the nucleophilic substitution of 1-benzhydrylpiperazine with 4-chloro-phenyl-sulfonyl chloride . This reaction results in the formation of the desired compound .
Molecular Structure Analysis
The piperazine ring in “1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine” is in a chair conformation . The geometry around the S atom is that of a distorted tetrahedron . There is a large range of bond angles around the piperazine N atoms . The dihedral angle between the least-squares plane defined by the four coplanar C atoms of the piperazine ring and the benzene ring is 81.6° . The dihedral angles between this plane and the phenyl rings are 76.2° and 72.9° . The two phenyl rings make a dihedral angle of 65.9° .
Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of “1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine” is the nucleophilic substitution of 1-benzhydrylpiperazine with 4-chloro-phenyl-sulfonyl chloride . This reaction results in the formation of the desired compound .
Mechanism of Action
Target of Action
The primary targets of 1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine are MDA-MB-231 human breast cancer cells . These cells are a commonly used model for studying the mechanisms of breast cancer, and inhibiting their proliferation is a key goal in cancer therapy .
Mode of Action
1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine interacts with its targets by inhibiting the proliferation of MDA-MB-231 breast cancer cells
Biochemical Pathways
Given its inhibitory effect on mda-mb-231 cell proliferation, it is likely that the compound interferes with pathways involved in cell cycle regulation and growth .
Result of Action
The primary result of the action of 1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine is the inhibition of MDA-MB-231 breast cancer cell proliferation . This suggests that the compound could have potential therapeutic applications in the treatment of breast cancer.
properties
IUPAC Name |
1-benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2S/c24-21-12-7-13-22(18-21)29(27,28)26-16-14-25(15-17-26)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGHGGPMNCWADM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine |
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